6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Lipophilicity Permeability Lead Optimization

6-(Azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1865092-71-2, molecular formula C9H14N4, MW 178.23 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted at position 6 with an azetidine ring, at position 2 with a methyl group, and at the 4-amino position with an N-methyl group. The compound is cataloged as a research chemical (PubChem CID and belongs to the class of azetidinyl pyrimidines, a scaffold under investigation for kinase inhibition applications, as evidenced by recent patent filings (e.g., EP4363058A1, US20240002392) describing azetidinyl pyrimidines as inhibitors of Janus kinase (JAK) and ROCK proteins.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1865092-71-2
Cat. No. B1479402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine
CAS1865092-71-2
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC2)NC
InChIInChI=1S/C9H14N4/c1-7-11-8(10-2)6-9(12-7)13-4-3-5-13/h6H,3-5H2,1-2H3,(H,10,11,12)
InChIKeyVUHUVQBHFBFNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1865092-71-2): Structural Identity and Procurement Baseline


6-(Azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1865092-71-2, molecular formula C9H14N4, MW 178.23 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted at position 6 with an azetidine ring, at position 2 with a methyl group, and at the 4-amino position with an N-methyl group [1]. The compound is cataloged as a research chemical (PubChem CID 121206037) and belongs to the class of azetidinyl pyrimidines, a scaffold under investigation for kinase inhibition applications, as evidenced by recent patent filings (e.g., EP4363058A1, US20240002392) describing azetidinyl pyrimidines as inhibitors of Janus kinase (JAK) and ROCK proteins [2]. Commercial availability is confirmed through multiple vendors offering the compound at purities ranging from 95% to 98% for research and development use .

Why In-Class Analogs Cannot Substitute 6-(Azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine: Key Differentiators


Within the azetidinyl pyrimidine family, even minor substitution changes alter critical molecular properties affecting solubility, permeability, target binding, and metabolic stability. The specific combination of N-methyl (position 4), 2-methyl (position 2), and azetidin-1-yl (position 6) substituents on the pyrimidine core in this compound produces a unique physicochemical profile (XLogP3 = 1.5, TPSA = 41.1 Ų, 1 H-bond donor, 4 H-bond acceptors, 2 rotatable bonds) [1] that cannot be replicated by simple analog substitution. As detailed in patent disclosures, the azetidinyl pyrimidine scaffold is being actively optimized for kinase selectivity, where small structural modifications result in significant shifts in potency and selectivity profiles across JAK1, JAK2, JAK3, TYK2, ROCK1, and ROCK2 [2]. Swapping this compound for a des-methyl, N,N-dimethyl, or pyrrolidine-containing analog introduces uncontrolled variables that compromise SAR continuity and experimental reproducibility. The quantitative evidence below establishes the specific differentiation dimensions.

Quantitative Differentiation Evidence: 6-(Azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Azetidinyl Pyrimidine Core

The target compound exhibits significantly higher computed lipophilicity (XLogP3 = 1.5) compared to the unsubstituted 6-(azetidin-1-yl)pyrimidin-4-amine (XLogP3 = 0.4), a difference of +1.1 log units attributable to the presence of the 2-methyl and N-methyl substituents [1][2]. This increase moves the compound from a relatively hydrophilic range (LogP 0.4, comparable to many early fragment hits) into a more drug-like lipophilicity space (LogP 1.5), which is associated with improved passive membrane permeability while remaining within the favorable range for oral bioavailability (typically LogP 1–3) [1]. Both values were computed using the same XLogP3 algorithm in PubChem, ensuring methodological consistency for cross-study comparison.

Lipophilicity Permeability Lead Optimization Physicochemical Profiling

Hydrogen-Bond Donor Count: N-Methyl (Monosubstituted) vs. N,N-Dimethyl (Disubstituted) Analog

The target compound bears a secondary amine (N-methyl) at position 4, providing exactly one hydrogen bond donor (HBD = 1), whereas its direct isomeric analog 6-(azetidin-1-yl)-N,N-dimethylpyrimidin-4-amine (CAS 2742032-58-0) features a tertiary amine with zero H-bond donors (HBD = 0) [1]. Despite sharing the same molecular formula (C9H14N4) and molecular weight (178.23 g/mol), this single atom difference (N–H vs. N–CH3) fundamentally alters the molecule's capacity to serve as a hydrogen bond donor in target binding interactions. Hydrogen bond donor count is a critical parameter in kinase inhibitor design, as many kinase hinge-binding motifs require at least one donor for optimal interaction with the backbone carbonyl of the hinge region [2]. Additionally, the HBD count influences aqueous solubility through intermolecular hydrogen bonding with water, and affects blood-brain barrier penetration potential.

Hydrogen Bonding Target Engagement Solubility SAR

Topological Polar Surface Area (TPSA) Differentiation from Non-Azetidine Scaffold

The target compound possesses a TPSA of 41.1 Ų, compared to 37.8 Ų for N,2-dimethylpyrimidin-4-amine (CAS 33643-90-2), which lacks the azetidine ring [1][2]. The +3.3 Ų increase is attributable to the additional nitrogen atom within the azetidine ring. Both values fall well below the commonly cited thresholds for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 60–70 Ų) [3]. However, the modest increase in TPSA of the target compound relative to the azetidine-free analog subtly shifts its predicted absorption and distribution profile, positioning it closer to other CNS-accessible kinase inhibitors. The azetidine nitrogen also provides an additional hydrogen bond acceptor site (HBA = 4 vs. 3), which may participate in additional polar interactions within a binding pocket.

Polar Surface Area Membrane Permeability Oral Bioavailability Brain Penetration

Rotatable Bond Count and Conformational Flexibility Relative to Des-Methyl Base Scaffold

The target compound has 2 rotatable bonds (the N-methyl and the azetidine ring attachment), compared to only 1 rotatable bond in the unsubstituted 6-(azetidin-1-yl)pyrimidin-4-amine (CAS 1851191-91-7), which lacks both the N-methyl and 2-methyl groups [1][2]. The additional rotatable bond arises from the N-methyl substituent attached to the 4-amino group. While increased rotatable bond count is generally unfavorable for oral bioavailability (the Veber rule suggests ≤10 rotatable bonds), the absolute number remains very low (2), indicating a rigid, ligand-efficient scaffold. Importantly, the N-methyl group restricts the conformational freedom of the 4-amino substituent relative to a primary amine, pre-organizing the molecule into a conformation that may reduce the entropic penalty upon target binding [2].

Conformational Flexibility Entropic Penalty Ligand Efficiency Scaffold Optimization

Vendor Purity Specification: 98% (Leyan) Option vs. Standard 95% Catalog Grade

Commercial sourcing analysis reveals that this compound is available at multiple purity tiers. Shanghai HaoHong Biomedical (Leyan, Product No. 2225206) specifies a purity of 98% , while other vendors including AKSci (Cat. 4636FS) and CymitQuimica/Biosynth (Ref. 3D-QZC09271) list a minimum purity of 95% . The 98% grade represents a 3 percentage point improvement in nominal purity specification, translating to a maximum total impurity burden of ≤2% versus ≤5%. For research applications involving sensitive biochemical assays (e.g., kinase inhibition IC50 determinations, SPR binding studies, or cellular phenotypic screening), impurity levels above 2% can confound dose-response analysis, particularly if impurities possess orthogonal biological activities. The availability of a 98% specification from Leyan provides procurement flexibility for applications where higher chemical purity is required to reduce assay artifacts.

Purity Quality Control Reproducibility Procurement Specification

Azetidine Ring: Ring Strain and sp³ Character Differentiation from Pyrrolidine/Piperidine Analogs

The four-membered azetidine ring confers distinct physicochemical properties compared to five-membered pyrrolidine or six-membered piperidine analogs. The azetidine ring exhibits greater ring strain energy (approximately 26.3 kcal/mol for azetidine vs. 6.3 kcal/mol for pyrrolidine and 0 kcal/mol for piperidine) [1], which influences both the basicity (azetidine pKa ≈ 11.3 vs. pyrrolidine ≈ 11.3 vs. piperidine ≈ 11.1) and the susceptibility to metabolic ring-opening via cytochrome P450 enzymes [2]. The smaller ring size also produces a more compact molecular footprint and altered exit vector geometry compared to larger saturated nitrogen heterocycles. In the context of kinase inhibitor design, the azetidine ring has been specifically claimed in recent patent filings (EP4363058A1, US20240002392) as providing advantageous kinase selectivity profiles compared to larger-ring analogs, with the constrained geometry of the four-membered ring enforcing a unique spatial orientation of the attached pyrimidine scaffold within the ATP binding pocket [3]. While the target compound has not been individually profiled against pyrrolidine and piperidine analogs in a published head-to-head study, the class-level SAR emerging from these patent disclosures supports the hypothesis that azetidine substitution at position 6 is not interchangeable with larger saturated nitrogen heterocycles.

Ring Strain Metabolic Stability sp³ Fraction Scaffold Diversity

Optimal Application Scenarios for 6-(Azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: JAK/ROCK Selectivity Profiling Programs

This compound is positioned as a chemical probe or early lead compound for research programs targeting Janus kinase (JAK) or Rho-associated coiled-coil kinase (ROCK) pathways, as supported by the azetidinyl pyrimidine scaffold's patent-protected association with these targets [1]. The balanced lipophilicity (XLogP3 = 1.5) [2], single hydrogen bond donor [2], and compact azetidine geometry make it suitable for systematic SAR studies exploring kinase hinge-binding interactions where both the N-methyl donor and the 2-methyl lipophilic group can be independently varied. The compound's molecular weight (178.23 g/mol) and low rotatable bond count (2) position it in fragment-like space, allowing for structure-based optimization using X-ray crystallography or cryo-EM.

Cellular Permeability and Oral Bioavailability Feasibility Assessment

With a predicted XLogP3 of 1.5 and TPSA of 41.1 Ų [1], this compound sits within favorable ranges for both oral absorption (LogP 1–3, TPSA < 140 Ų) and potential CNS penetration (TPSA < 60–70 Ų) [2]. These properties support its use in parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer permeability studies to experimentally validate the predicted permeability. The compound can serve as a baseline scaffold for medicinal chemistry efforts to balance permeability against metabolic stability, particularly given the azetidine ring's susceptibility to oxidative metabolism.

Biochemical Assay Development Requiring High-Purity Building Block

For laboratories developing in vitro kinase inhibition assays (e.g., ADP-Glo, LanthaScreen, or radiometric filtration binding assays), procurement of the 98% purity grade from Leyan (Product No. 2225206) [1] is recommended over the 95% grade to minimize impurity-driven assay artifacts. A maximum impurity burden of ≤2% versus ≤5% is particularly relevant when screening at compound concentrations in the low micromolar to nanomolar range, where even minor impurities with potent off-target activity can generate false-positive hits or distort IC50 curve fitting.

Scaffold-Hopping and Bioisostere Evaluation: Azetidine vs. Pyrrolidine vs. Piperidine

The compound serves as a key representative of the azetidine-containing pyrimidine series for direct comparative studies against pyrrolidine and piperidine analogs. The higher ring strain (≈26.3 kcal/mol vs. ≈6.3 kcal/mol and ≈0 kcal/mol) [1] and distinct spatial geometry of the azetidine ring [2] provide a unique chemical biology tool to probe whether ring strain and exit vector geometry influence kinase selectivity, residence time, or metabolic soft-spot identification. Such systematic comparisons are essential for intellectual property differentiation and lead series prioritization in drug discovery programs targeting the JAK/STAT or ROCK signaling axes.

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